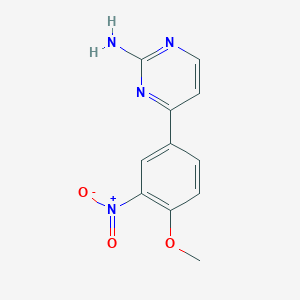
4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine typically involves the reaction of 4-methoxy-3-nitroaniline with a pyrimidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced catalysts and solvents can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-formyl-3-nitrophenyl)pyrimidin-2-amine.
Reduction: Formation of 4-(4-methoxy-3-aminophenyl)pyrimidin-2-amine.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
科学研究应用
4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of receptor tyrosine kinases, blocking the signaling pathways that promote cancer cell growth and survival . The compound’s structure allows it to bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
相似化合物的比较
Similar Compounds
4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine: Unique due to its specific substitution pattern on the aromatic ring.
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine: Similar structure but with a fluorine and indole substitution, showing different biological activities.
4-aminopyrrolo[2,3-d]pyrimidine: Another pyrimidine derivative with distinct pharmacological properties.
Uniqueness
This compound stands out due to its specific methoxy and nitro substitutions, which confer unique electronic properties and reactivity. This makes it particularly valuable in the design of targeted therapeutic agents and advanced materials.
属性
分子式 |
C11H10N4O3 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC 名称 |
4-(4-methoxy-3-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H10N4O3/c1-18-10-3-2-7(6-9(10)15(16)17)8-4-5-13-11(12)14-8/h2-6H,1H3,(H2,12,13,14) |
InChI 键 |
WUSMEKQEVZZCNY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC=C2)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















